molecular formula C9H18ClN3O2S B2799738 N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride CAS No. 1032553-80-2

N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride

Cat. No.: B2799738
CAS No.: 1032553-80-2
M. Wt: 267.77
InChI Key: HTJMGEMRLFLYMW-UHFFFAOYSA-N
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Description

N,N-Diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound is characterized by the presence of diethyl and dimethyl groups attached to the pyrazole ring, as well as a sulfonamide group and a hydrochloride counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride typically involves multiple steps, starting with the formation of the pyrazole core One common approach is the reaction of hydrazine with β-keto esters or β-diketones to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and specific reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfonyl chlorides, sulfonic acids.

  • Reduction Products: Reduced pyrazole derivatives.

  • Substitution Products: Amine-substituted pyrazoles.

Scientific Research Applications

Chemistry: In chemistry, N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound has potential biological applications, including its use as a probe in biochemical assays to study enzyme activities and metabolic pathways. It may also be explored for its antimicrobial properties.

Medicine: In the medical field, derivatives of this compound are investigated for their therapeutic potential. They may be used in the development of drugs targeting various diseases, such as inflammation, cancer, and infectious diseases.

Industry: Industrially, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

  • Pyrazole: The parent compound without substituents.

  • 3,5-Dimethylpyrazole: A pyrazole derivative with only dimethyl groups.

  • Sulfonamide derivatives: Other sulfonamide compounds with different substituents.

Uniqueness: N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride is unique due to its specific combination of diethyl and dimethyl groups, which can influence its chemical reactivity and biological activity. This combination provides distinct properties compared to other pyrazole derivatives.

Properties

IUPAC Name

N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2S.ClH/c1-5-12(6-2)15(13,14)9-7(3)10-11-8(9)4;/h5-6H2,1-4H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJMGEMRLFLYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(NN=C1C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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